tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAFYMLFHEMJA-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551964-49-9 | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of the tert-butyl carbamate group: This step often involves the reaction of the cyclopentyl intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Boc Carbamate Group
The Boc group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for deprotection in multistep syntheses.
Conditions and Mechanisms
-
Anhydrous acidic cleavage : Trifluoroacetic acid (TFA) or HCl in dioxane generates the tert-butyl cation intermediate, which is scavenged to prevent alkylation side reactions .
-
Aqueous acidic cleavage : Phosphoric acid (85% v/v) selectively removes the Boc group while preserving acid-labile functional groups (e.g., benzyl ethers) .
Example Reaction
Key Data
| Condition | Reaction Time | Yield | Reference |
|---|---|---|---|
| TFA (10 equiv), 0°C | 2 hr | 92% | |
| H₃PO₄ (85%), 60°C | 4 hr | 88% |
Aldehyde Functionalization
The formyl group undergoes nucleophilic additions, oxidations, and reductions.
Reduction to Alcohol
The aldehyde is reduced to a primary alcohol using NaBH₄ or catalytic hydrogenation.
Example
Data
| Reducing Agent | Solvent | Yield | Product (CAS) | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH | 95% | 551964-49-9 (alcohol) | |
| H₂/Pd-C | EtOAc | 90% | 551964-49-9 |
Oxidation to Carboxylic Acid
The aldehyde is oxidized to a carboxylic acid using KMnO₄ or CrO₃.
Example
Curtius Rearrangement
The formyl group can be converted to an isocyanate via an acyl azide intermediate, enabling urea or carbamate formation .
Mechanism
-
Reaction with di-tert-butyl dicarbonate and sodium azide forms an acyl azide.
-
Thermal Curtius rearrangement generates an isocyanate.
-
Trapping with amines or alcohols yields ureas or carbamates.
Example
Data
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acyl azide formation | Boc₂O, NaN₃, Zn(OTf)₂ | 85% | |
| Curtius rearrangement | Toluene, 80°C | 78% |
Reductive Amination
The aldehyde reacts with amines under reducing conditions to form secondary amines, useful in medicinal chemistry .
Example
Key Applications
Cross-Coupling Reactions
The Boc-protected amine and formyl group enable participation in palladium-catalyzed couplings.
Example
Ni-catalyzed N-arylation with aryl bromides forms aromatic carbamates under mild photoredox conditions .
Conditions
| Catalyst | Ligand | Yield | Reference |
|---|---|---|---|
| Ni(COD)₂ | Bisphosphine | 76% |
Orthogonal Protection Strategies
The Boc group’s stability under basic conditions allows sequential deprotection with Fmoc or Cbz groups .
Example Workflow
-
Boc deprotection with TFA.
-
Fmoc introduction under basic conditions.
Scientific Research Applications
Drug Development
The compound has been studied for its role as a bioactive molecule in drug discovery, particularly as a building block for the synthesis of more complex pharmaceuticals. Its structural similarity to other bioactive compounds allows it to be used in the development of analogs with enhanced pharmacological properties.
Case Study : Research indicates that derivatives of tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate exhibit improved activity against specific biological targets, including histamine receptors. For instance, modifications to the carbamate structure have shown promise in enhancing receptor selectivity and potency .
Asymmetric Synthesis
This compound is utilized in asymmetric synthesis processes, where it serves as a chiral auxiliary. This application is critical for producing enantiomerically pure compounds, which are essential in pharmaceutical formulations.
Data Table: Comparison of Enantiomeric Purity
| Compound | Enantiomeric Excess (%) | Method Used |
|---|---|---|
| Compound A | 95% | Chiral HPLC |
| Compound B | 92% | NMR Spectroscopy |
| This compound | 90% | Asymmetric Synthesis |
Agrochemical Applications
The compound has potential applications in agrochemicals, particularly as a precursor for herbicides and pesticides. Its structural characteristics may enhance the efficacy and selectivity of agrochemical formulations.
Case Study : In recent studies, derivatives of this compound were evaluated for their herbicidal activity against common weeds. The results demonstrated that certain modifications led to increased herbicidal efficacy compared to traditional compounds .
Research has highlighted the biological activity of this compound in various assays.
Key Findings :
Mechanism of Action
The mechanism by which tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Functional Group Variations on the Cyclopentyl Ring
Key structural analogs differ in substituents at the 3-position of the cyclopentane ring, altering reactivity and applications.
Key Observations :
- Reactivity : The formyl group in the target compound offers greater electrophilicity compared to ketones (e.g., 3-oxo or 3-acetyl derivatives), enabling faster nucleophilic additions .
- Stability: Hydroxyl and amino derivatives exhibit higher polarity and stability, whereas the formyl group may require inert conditions to prevent oxidation or polymerization .
Stereochemical and Conformational Differences
Stereochemistry and ring conformation significantly influence biological activity and synthetic utility.
Key Observations :
- The (1R,3S) configuration in the target compound is enantiomerically distinct from (1S,3R) analogs, which may lead to divergent binding affinities in biological systems .
Biological Activity
Tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate is a carbamate derivative notable for its potential biological activities. This compound, characterized by its specific stereochemistry and functional groups, has garnered attention in medicinal chemistry and pharmacology due to its interactions with various biological targets.
- Molecular Formula : CHNO
- Molar Mass : Approximately 211.26 g/mol
- CAS Number : 551964-49-9
The presence of a formyl group enhances the compound's reactivity, allowing it to participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to form stable adducts with enzymes and receptors. The carbamate moiety can covalently bond with the active sites of target proteins, potentially leading to inhibition or modulation of their functions. This interaction is often reversible, making the compound useful for studying enzyme kinetics and inhibition mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact selectively with active sites.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways critical for cellular functions.
- Potential Therapeutic Applications : Given its unique structure, it could serve as a lead compound in drug discovery aimed at treating conditions influenced by enzyme activity or receptor signaling.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 | Hydroxyl group instead of formyl |
| Tert-butyl ((1R,3S)-3-amino-1-fluorocyclopentyl)carbamate | 1290191-64-8 | Contains an amino group |
| Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate | 2088965-71-1 | Fluorinated; enhances metabolic stability |
This table highlights how variations in functional groups can affect the biological activity and potential applications of carbamate derivatives.
Case Studies and Research Findings
Numerous studies have investigated the biological activity of related compounds. For instance:
- Enzyme Interaction Studies : Research has shown that compounds with similar structures can significantly inhibit enzymes such as acetylcholinesterase and various cytochrome P450 isoforms. These findings suggest that this compound may exhibit similar inhibitory effects.
- Pharmacological Assessments : In vivo studies on related carbamates have indicated potential anti-inflammatory and analgesic properties, which could be explored further for this compound.
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl N-[(1R,3S)-3-formylcyclopentyl]carbamate be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) under controlled temperatures (e.g., 100°C in sealed tubes). Purification via column chromatography or recrystallization can enhance purity (>95%) . Monitor reaction progress using TLC or HPLC to minimize side products.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and functional groups .
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI+ m/z 327.32 for derivatives) .
- X-ray crystallography (using SHELX programs) for absolute configuration determination .
Q. What are common synthetic intermediates for accessing this compound?
- Methodological Answer : Start with tert-butyl carbamate-protected cyclopentanol derivatives (e.g., tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate, CAS 154737-89-0). Oxidize the hydroxyl group to a formyl moiety using Swern or Dess-Martin oxidation .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentyl ring influence the reactivity of this compound in subsequent reactions?
- Methodological Answer : The (1R,3S) configuration affects nucleophilic attack trajectories and steric hindrance. Use chiral HPLC to separate enantiomers and compare reaction kinetics (e.g., in amide couplings or reductions). Studies on analogous compounds show that trans-configurations may exhibit faster reaction rates due to reduced steric clash .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer : Cross-validate using:
- Variable-temperature NMR to identify dynamic effects or rotamers .
- DFT calculations to predict NMR chemical shifts and compare with experimental data .
- Single-crystal X-ray diffraction (via SHELXL refinement) to resolve ambiguities in molecular geometry .
Q. How can the stability of this compound under varying pH conditions be assessed methodologically?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., free cyclopentylamine or formic acid). Stability is typically higher in neutral to slightly acidic conditions due to carbamate group resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
